Cas no 2649076-05-9 (propan-2-yl 3-isocyanato-4-methylpentanoate)

propan-2-yl 3-isocyanato-4-methylpentanoate Chemical and Physical Properties
Names and Identifiers
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- propan-2-yl 3-isocyanato-4-methylpentanoate
- EN300-1458786
- 2649076-05-9
-
- Inchi: 1S/C10H17NO3/c1-7(2)9(11-6-12)5-10(13)14-8(3)4/h7-9H,5H2,1-4H3
- InChI Key: CMUZIQPCCUYZBH-UHFFFAOYSA-N
- SMILES: O(C(C)C)C(CC(C(C)C)N=C=O)=O
Computed Properties
- Exact Mass: 199.12084340g/mol
- Monoisotopic Mass: 199.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55.7Ų
propan-2-yl 3-isocyanato-4-methylpentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458786-2.5g |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 2.5g |
$1931.0 | 2023-06-06 | ||
Enamine | EN300-1458786-50mg |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 50mg |
$827.0 | 2023-09-29 | ||
Enamine | EN300-1458786-250mg |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1458786-0.25g |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 0.25g |
$906.0 | 2023-06-06 | ||
Enamine | EN300-1458786-2500mg |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1458786-0.05g |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 0.05g |
$827.0 | 2023-06-06 | ||
Enamine | EN300-1458786-0.5g |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 0.5g |
$946.0 | 2023-06-06 | ||
Enamine | EN300-1458786-500mg |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1458786-5000mg |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 5000mg |
$2858.0 | 2023-09-29 | ||
Enamine | EN300-1458786-100mg |
propan-2-yl 3-isocyanato-4-methylpentanoate |
2649076-05-9 | 100mg |
$867.0 | 2023-09-29 |
propan-2-yl 3-isocyanato-4-methylpentanoate Related Literature
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on propan-2-yl 3-isocyanato-4-methylpentanoate
Propan-2-yl 3-isocyanato-4-methylpentanoate (CAS No. 2649076-05-9): A Comprehensive Overview
Propan-2-yl 3-isocyanato-4-methylpentanoate, identified by its CAS number 2649076-05-9, is a compound of significant interest in the field of organic synthesis and pharmaceutical research. This ester derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an isocyanate group and an ester functionality provides a versatile platform for further chemical modifications, enabling the development of novel compounds with potential therapeutic applications.
The compound's molecular structure, characterized by a propan-2-yl chain and a 4-methylpentanoate backbone, contributes to its reactivity and utility in synthetic chemistry. The isocyanate group (-N=C=O) is particularly noteworthy, as it can participate in a wide range of chemical reactions, including polymerization, condensation, and coupling reactions. These properties make Propan-2-yl 3-isocyanato-4-methylpentanoate a promising candidate for the development of new materials and pharmaceuticals.
In recent years, there has been growing interest in the use of isocyanate derivatives in drug discovery and development. The isocyanate group's ability to form covalent bonds with various biomolecules has been exploited in the design of targeted therapies. For instance, studies have shown that isocyanates can be used to modify peptides and proteins, enhancing their stability and bioavailability. This has opened up new avenues for the development of protein-based drugs and biologics.
Moreover, the ester functionality in Propan-2-yl 3-isocyanato-4-methylpentanoate allows for further derivatization, enabling the creation of complex molecular architectures. Ester derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties and low toxicity. The combination of these features makes this compound a valuable tool for medicinal chemists seeking to develop new therapeutic agents.
Recent research has also explored the potential applications of Propan-2-yl 3-isocyanato-4-methylpentanoate in the field of materials science. The compound's ability to undergo polymerization reactions has been investigated, leading to the development of novel polymers with enhanced mechanical and thermal properties. These polymers have potential applications in various industries, including aerospace, automotive, and electronics.
The synthesis of Propan-2-yl 3-isocyanato-4-methylpentanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, are often employed to achieve high yields and purity. The challenge lies in optimizing these reactions to minimize side products and maximize efficiency.
In conclusion, Propan-2-yl 3-isocyanato-4-methylpentanoate (CAS No. 2649076-05-9) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features, including the presence of an isocyanate group and an ester functionality, make it a valuable intermediate for synthetic chemistry. Ongoing research continues to uncover new ways to utilize this compound, paving the way for innovative developments in drug discovery and material engineering.
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